molecular formula C20H20O10 B12421021 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-

4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-

Cat. No.: B12421021
M. Wt: 420.4 g/mol
InChI Key: RWIMOSLJMIEFCG-CZNQJBLBSA-N
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Description

4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of naphthopyranones, which are characterized by a fused ring system containing both naphthalene and pyran moieties. The presence of glucopyranosyloxy and hydroxy groups further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction proceeds through a Knoevenagel condensation followed by 6π-electrocyclization to form the desired naphthopyranone structure.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing eco-friendly catalysts and solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.

    Substitution: The glucopyranosyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- involves its interaction with various molecular targets and pathways. The hydroxy and glucopyranosyloxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the glucopyranosyloxy group in 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- distinguishes it from other similar compounds, enhancing its solubility and biological activity. This unique structural feature allows for more diverse applications in various scientific fields .

Properties

Molecular Formula

C20H20O10

Molecular Weight

420.4 g/mol

IUPAC Name

4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-8-one

InChI

InChI=1S/C20H20O10/c1-7-2-10(23)15-11(28-7)4-8-3-9(22)5-12(14(8)17(15)25)29-20-19(27)18(26)16(24)13(6-21)30-20/h2-5,13,16,18-21,23-27H,6H2,1H3/t13-,16-,18+,19-,20-/m1/s1

InChI Key

RWIMOSLJMIEFCG-CZNQJBLBSA-N

Isomeric SMILES

CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O1)O

Canonical SMILES

CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)O1)O

Origin of Product

United States

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